Ethyl 3-(6-bromopyridin-2-YL)-3-oxopropanoate
Description
Structural Features
The molecule comprises three primary components:
- Pyridine Ring : A six-membered aromatic ring with a bromine atom at the 6-position and a substituent at the 2-position .
- β-Keto Ester Group : A 3-oxopropanoate ester chain attached to the pyridine ring at the 3-position , forming a conjugated system.
- Ethyl Ester : The ester moiety contributes solubility and reactivity, with a -COOEt group.
The pyridine ring’s electron-withdrawing bromine substituent at C6 and the conjugated β-keto ester at C3 create a highly electron-deficient system, influencing reactivity and spectroscopic behavior.
| Key Structural Elements | Position | Functional Group |
|---|---|---|
| Pyridine Ring | C1–C6 | Aromatic, Brominated |
| β-Keto Ester | C2–C3 | Conjugated C=O and C=O |
| Ethyl Ester | C3–C4 | -COOEt |
Bonding and Conjugation
- Pyridine Ring : The bromine atom at C6 withdraws electron density via inductive effects, deactivating the ring. This electron deficiency enhances electrophilicity at adjacent positions.
- β-Keto Ester : The ketone (C=O) and ester (C=O) groups participate in resonance, stabilizing the molecule through conjugation. This delocalization reduces the bond order of the C-O single bonds in the ester.
- Ethyl Group : The -COOEt moiety introduces steric bulk and solubility, modulating the compound’s physical properties.
Properties
IUPAC Name |
ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)6-8(13)7-4-3-5-9(11)12-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUIJCVQACXAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624541 | |
| Record name | Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-38-3 | |
| Record name | Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Esterification
The bromination step is often performed on a pyridine substrate, followed by coupling with ethyl 3-bromo-2-oxopropanoate or related esters. A typical synthesis involves:
-
- 6-bromopyridin-2-yl derivatives or pyridine precursors
- Ethyl 3-bromo-2-oxopropanoate (as the alkylating agent)
-
- Solvents such as ethanol or dimethyl carbonate
- Temperatures ranging from room temperature to 150°C
- Reaction times from 20 minutes to several hours depending on the step
- Use of sealed tubes or microwave vials for controlled heating
For example, ethyl 3-bromo-2-oxopropanoate reacts with amino-substituted heterocycles in dimethyl carbonate at 110°C for 3 hours, followed by stirring at room temperature overnight to yield the desired ester derivatives.
Purification
After the reaction, the crude product is typically:
- Extracted with organic solvents like dichloromethane or ethyl acetate
- Washed with water and brine to remove impurities
- Dried over anhydrous sodium sulfate
- Concentrated under reduced pressure
- Purified by flash column chromatography using mixtures such as 20% ethyl acetate in petroleum ether
This purification yields the target compound as a white or beige solid with high purity.
Representative Data Table of Preparation Conditions and Yields
| Step | Starting Materials | Solvent/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 6-bromopyridin-2-yl precursor + brominating agent | Ethanol or dimethyl carbonate | 110 - 150 | 0.33 - 3 h | 26 - 50.6 | Sealed tube or microwave vial used |
| 2 | Reaction mixture extract and purification | Ethyl acetate, DCM, Na2SO4 | Room temperature | - | - | Flash chromatography purification |
Yields vary depending on substrate purity and reaction scale. For example, a 26% yield was reported for reaction at 150°C for 20 min in ethanol, while 50.6% yield was obtained for related brominated imidazo derivatives under similar conditions.
Detailed Research Findings and Notes
Microwave-Assisted Synthesis:
Use of microwave vials and controlled heating accelerates reaction rates and improves yields for coupling reactions involving boronate esters and bromopyridine derivatives.Reactivity Influence of Bromine:
The bromine atom at the 6-position enhances the reactivity of the pyridine ring in substitution reactions, facilitating further functionalization steps.Reaction Medium:
Dimethyl carbonate serves as a green solvent alternative in some syntheses, providing efficient reaction conditions with moderate to good yields.Purification and Characterization: The final compounds are characterized by standard spectroscopic methods such as ^1H NMR, confirming the chemical shifts consistent with the ethyl ester and bromopyridine moieties.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-bromopyridin-2-YL)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position of the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The carbonyl group in the 3-oxopropanoate moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
Organic Synthesis
Ethyl 3-(6-bromopyridin-2-YL)-3-oxopropanoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules and heterocyclic compounds through various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
- Reduction Reactions : The carbonyl group in the 3-oxopropanoate moiety can be reduced to an alcohol, expanding its utility in synthetic pathways.
- Oxidation Reactions : The compound can be oxidized to yield carboxylic acids or other oxidized derivatives, contributing to its role in synthesizing pharmaceuticals and specialty chemicals.
Medicinal Chemistry
The compound is being explored for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Studies have indicated that derivatives of brominated pyridines exhibit significant antibacterial properties against resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Activity
Research has shown that compounds similar to this compound possess broad-spectrum antibacterial activity. For instance, modifications of related compounds demonstrated effectiveness against various bacterial strains, highlighting the importance of the bromine substitution for enhancing biological activity .
Pharmaceutical Development
This compound is being investigated as a lead compound for developing new pharmaceuticals. Its unique structure may offer improved binding affinities for specific molecular targets, making it a candidate for drug development aimed at treating infections or cancer.
Case Study: Antileishmanial Activity
In studies focused on Leishmania spp., certain derivatives of this compound exhibited promising antileishmanial activity with IC50 values significantly lower than traditional treatments. This suggests that modifications to the pyridine ring can enhance efficacy and selectivity against parasitic infections .
Industrial Applications
Beyond its research applications, this compound is also utilized in the production of specialty chemicals and materials. Its reactivity allows it to be employed in various industrial processes, including the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-bromopyridin-2-YL)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ester group can influence the compound’s binding affinity and specificity towards these targets. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further modulating its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate with structurally related β-ketoesters, focusing on substituent effects, synthesis yields, and applications:
Key Observations:
Substituent Effects on Reactivity and Applications: Halogenated Derivatives: The bromine in this compound facilitates cross-coupling reactions, whereas chloro analogs (e.g., 4-chlorophenyl) are used in agonist synthesis . Fluorinated derivatives (e.g., 3,5-difluorophenyl) enhance metabolic stability in drug candidates . Heteroaromatic vs.
Synthesis Yields: Yields for β-ketoesters range from 44% to 67%, depending on substituent steric/electronic effects. For example, bulky cyclopropyl groups (e.g., Ethyl 2-(4-bromobenzyl)-3-cyclopropyl-3-oxopropanoate) achieve 67% yield via alkylation , while nitro-substituted pyridines require careful temperature control to mitigate decomposition .
Pharmacological Relevance: Pyridine- and indole-substituted derivatives are prominent in anticancer and antimicrobial research. For instance, Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate is industrially significant , while Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate contributes to antitubercular leads .
Structural Characterization :
- Most compounds are validated via $ ^1H $ NMR, LCMS, and X-ray crystallography. For example, intermediates like 8 (from multicomponent reactions) are unambiguously characterized using X-ray diffraction .
Biological Activity
Ethyl 3-(6-bromopyridin-2-YL)-3-oxopropanoate is a pyridine derivative with significant potential in medicinal chemistry due to its unique structure and biological activities. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₀BrN₁O₃
- CAS Number : 916791-38-3
- Key Features :
- Contains a bromine atom at the 6-position of the pyridine ring.
- Characterized by an ethyl ester group and a ketone functional group.
Synthesis Methods
This compound can be synthesized through various methods, typically involving the bromination of pyridine derivatives followed by esterification. The common synthetic route includes:
- Bromination : Using bromine or N-bromosuccinimide (NBS) to brominate a suitable pyridine derivative.
- Esterification : Reacting the brominated pyridine with ethyl acetoacetate under acidic or basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies have shown that it can inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
Mechanistic studies suggest that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival.
- Receptor Binding : Its structural features allow it to bind selectively to certain receptors, modulating signaling pathways critical for tumor growth and microbial resistance.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects of this compound against resistant strains of bacteria. The results demonstrated significant inhibition compared to standard antibiotics, highlighting its potential for treating resistant infections.
- Cancer Cell Proliferation Study : Research conducted at a leading cancer research institute assessed the effects of this compound on various cancer cell lines. The study found that treatment with this compound resulted in reduced viability and increased apoptosis markers in treated cells.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via a Claisen condensation between 6-bromo-2-pyridinecarbonyl chloride and monoethyl malonate under basic conditions. Key parameters include:
- Temperature control : Reactions are often conducted at −78°C to avoid side reactions (e.g., decarboxylation) .
- Catalyst choice : Use of dilithiomonoethylmalonate (Li₂EtMal) enhances nucleophilic attack on the acyl chloride .
- Purification : Flash chromatography (petroleum ether:ethyl acetate, 20:1) is critical for isolating the β-keto ester with >95% purity .
Q. How is the compound characterized structurally, and what analytical contradictions may arise?
Methodological Answer:
- X-ray crystallography : SHELXL (via SHELX programs) is used for small-molecule refinement, but challenges arise with twinned crystals or low-resolution data .
- NMR : Discrepancies in NMR signals (e.g., ketone proton at δ 3.8–4.2 ppm) may occur due to tautomerism or solvent effects .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₀BrNO₃: MW 272.06), but isotopic patterns for bromine (1:1 ratio for ) must be carefully interpreted .
Advanced Research Questions
Q. How does the 6-bromo substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom enables Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst systems : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) achieves >80% conversion to biaryl derivatives .
- Competing pathways : Bromine may undergo nucleophilic substitution (e.g., with amines) if cross-coupling conditions are suboptimal .
- Computational modeling : DFT studies predict activation barriers for C-Br bond cleavage, guiding ligand selection .
Q. What strategies resolve contradictions in reported synthetic yields or mechanistic pathways?
Methodological Answer:
- Isotopic labeling : -labeling of the ketone group tracks intermediates in competing pathways (e.g., keto-enol tautomerism vs. nucleophilic attack) .
- In situ monitoring : ReactIR or NMR spectroscopy identifies transient intermediates (e.g., enolates) that affect yield discrepancies .
- Meta-analysis : Systematic comparison of reaction databases (e.g., Reaxys) highlights solvent polarity as a critical variable for reproducibility .
Q. How is the compound utilized in medicinal chemistry for target validation?
Methodological Answer:
- Fragment-based drug discovery : The β-keto ester moiety serves as a warhead for covalent inhibitors (e.g., targeting Mycobacterium tuberculosis Pks13 ).
- Biological assays : IC₅₀ values against enzymes (e.g., 12.3 μM for Pks13) are determined via fluorescence polarization .
- Metabolic stability : Microsomal studies (human liver microsomes) assess oxidative degradation, with t₁/₂ > 60 min indicating suitability for in vivo testing .
Q. What computational tools predict its reactivity in complex matrices?
Methodological Answer:
- Docking simulations : AutoDock Vina models interactions with enzyme active sites (e.g., Pks13 thiosterase domain) .
- QM/MM calculations : Hybrid quantum mechanics/molecular mechanics reveal transition states for bromine displacement .
- ADMET prediction : SwissADME estimates logP = 2.1 and CNS permeability, guiding lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
